molecular formula C14H13F3N4O B6982086 N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine

N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine

Cat. No.: B6982086
M. Wt: 310.27 g/mol
InChI Key: IOUDBOYPCDDDLH-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine is a heterocyclic compound that features a benzoxazole core substituted with a trifluoromethyl group and an ethylpyrazolylmethylamine moiety

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-2-21-8-9(7-19-21)6-18-10-4-3-5-11-12(10)20-13(22-11)14(15,16)17/h3-5,7-8,18H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDBOYPCDDDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=C3C(=CC=C2)OC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.

    Introduction of the Pyrazole Moiety: The ethylpyrazole group can be introduced via a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with 1-ethyl-4-chloromethylpyrazole in the presence of a base like potassium carbonate.

    Final Amination Step: The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzoxazole ring or the trifluoromethyl group, yielding reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities on the pyrazole ring.

    Reduced Analogs: Compounds with reduced benzoxazole or trifluoromethyl groups.

    Substituted Products: Derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole moiety can form hydrogen bonds with target proteins, while the benzoxazole core provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(trifluoromethyl)phenyl substituted pyrazole derivatives
  • 3(5)-Substituted pyrazoles
  • Pyrazolo[1,5-a]pyrimidines

Comparison: N-[(1-ethylpyrazol-4-yl)methyl]-2-(trifluoromethyl)-1,3-benzoxazol-4-amine is unique due to the combination of its trifluoromethyl group, benzoxazole core, and ethylpyrazole moiety. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and specific binding interactions, which are not observed in similar compounds. The presence of the trifluoromethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.

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